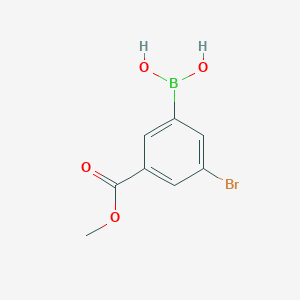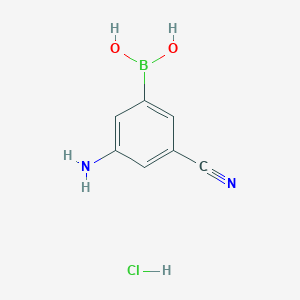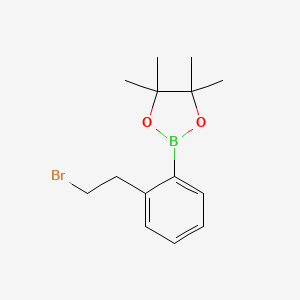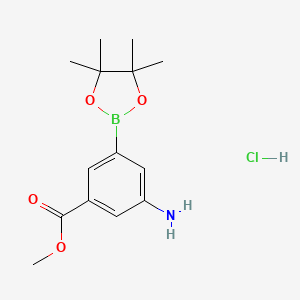
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride
Overview
Description
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride is a chemical compound with the empirical formula C10H13ClFNO2 and a molecular weight of 233.67 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of the compound is Cl.CN©C(C(O)=O)c1cccc(F)c1 . This indicates that the compound contains a dimethylamino group (N(CH3)2), a 3-fluorophenyl group (c1cccc(F)c1), and an acetic acid group (C(O)=O).Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Scientific Research Applications
Photophysical Studies and Fluorescent Probing
- Synthesis of Aryl- and Alkylanilines : The irradiation of haloanilines like 4-chloro-N,N-dimethylaniline leads to heterolytic dehalogenation, forming compounds such as 4-(dimethylamino)biphenyl, which are key in photophysical studies (Fagnoni, Mella, & Albini, 1999).
- Fluorescent Probing : Using donor–acceptor-substituted biphenyls like 4-dimethylamino-4′-cyano-substituted biphenyls, researchers have developed sensitive fluorescent probes for monitoring pH and solvent proticity (Maus & Rurack, 2000).
Chemical Analysis and Detection
- Detection of Germanium : p-Dimethylaminophenylfluorone, a related compound, is used in the spectrophotometric determination of germanium in chemical analysis, highlighting the importance of similar structures in analytical chemistry (Campe & Hoste, 1961).
- Nerve Agent Detection : The structure of 5'-(dimethylamino)-2'-formyl-N-hydroxy-[1,1'-biphenyl]-2-carboxamide (PTS), a fluorescent "light-up" probe, has been used for the detection of nerve agent mimics, demonstrating the application of dimethylamino compounds in security and defense (Huo et al., 2019).
Biological and Environmental Studies
- Study of Water Dipolar Relaxation in Cells : Compounds like 6-acetyl-2-(dimethylamino)naphthalene (ACDAN) are used to study dipolar relaxation in cells, tissues, and biomimetic systems, showing the utility of dimethylamino compounds in understanding cellular environments (Otaiza-González et al., 2022).
- Measurement of Hydrogen Peroxide in Seawater : The dimerization of compounds like (p-hydroxyphenyl)acetic acid by hydrogen peroxide, in the presence of peroxidase, is a method used for measuring hydrogen peroxide in seawater, indicating the environmental applications of similar structures (Miller & Kester, 1988).
Chemical Synthesis and Modification
- Generation of Structurally Diverse Libraries : Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, structurally similar to the query compound, are used as starting materials in alkylation and ring closure reactions, generating diverse chemical libraries (Roman, 2013).
- Catalysis of Ester Hydrolysis : N-(2-dimethylaminoethyl)acetohydroxamic acid, a compound incorporating a dimethylamino group, catalyzes the hydrolysis of esters, showing the catalytic properties of such compounds in chemical reactions (Gruhn & Bender, 1975).
Safety And Hazards
properties
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKRZXORYYRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dimethylamino)(3-fluorophenyl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















